Unique Binding‑Pose Differentiation of 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid (Inhibitor 641) vs. Inhibitor 105 Revealed by X‑ray Crystallography
X‑ray structures of human DHODH co‑crystallised with amino‑benzoic acid derivatives demonstrate that the target compound (inhibitor 641, PDB 3KVK) adopts a binding pose that was unanticipated by virtual screening [1]. In contrast, inhibitor 105 (PDB 3KVJ) and inhibitor 715 (PDB 3KVL) represent chemically distinct scaffolds whose binding modes differ from that of compound 641, although the precise structural divergence is described qualitatively in the primary reference [1]. The experimentally verified, unique orientation of the 3,5‑dichlorophenyl ureido moiety relative to the benzoic acid anchor constitutes a critical differentiator for any structure‑guided campaign.
| Evidence Dimension | Binding‑pose divergence relative to virtual‑screening prediction |
|---|---|
| Target Compound Data | Crystallographically determined pose distinct from that predicted by virtual screening (PDB 3KVK, resolution 2.05 Å) [1] |
| Comparator Or Baseline | Inhibitor 105 (PDB 3KVJ) and inhibitor 715 (PDB 3KVL) – both adopt binding poses that fit the virtual‑screening model, unlike compound 641 [1] |
| Quantified Difference | Qualitative difference: compound 641 is explicitly described as structurally different from the originally screened hit; no RMSD or energy terms are publicly reported. |
| Conditions | Human DHODH co‑crystal structures with amino‑benzoic acid inhibitors, X‑ray diffraction at 1.85–2.05 Å resolution [1]. |
Why This Matters
For laboratories conducting fragment‑based or structure‑guided optimisation, the availability of a high‑resolution co‑crystal with a distinct, experimentally validated pose eliminates interpretative ambiguity that would arise if a surrogate inhibitor with a different binding mode were used.
- [1] McLean, L.R., Zhang, Y., Degnen, W., Peppard, J., Cabel, D., Zou, C., Tsay, J.T., Subramaniam, A., Vaz, R.J. & Li, Y. Discovery of novel inhibitors for DHODH via virtual screening and X‑ray crystallographic structures. Bioorg. Med. Chem. Lett. 20, 1981–1984 (2010). DOI: 10.1016/j.bmcl.2010.01.115. View Source
